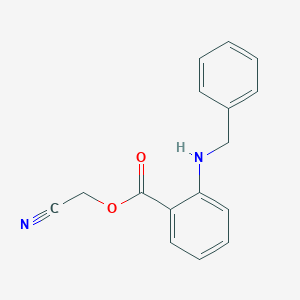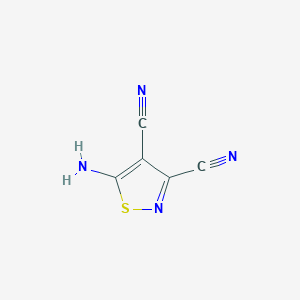
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. The chemical formula for Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is C12H18ClNO2.
Wirkmechanismus
The mechanism of action of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, where it donates its carbonyl oxygen to form a new bond.
Biochemische Und Physiologische Effekte
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. However, its use is limited to organic synthesis and it has limited applications in other fields of research.
Zukünftige Richtungen
There are several future directions for research on Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-. One potential area of study is the development of new compounds using Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- as a starting material. Another area of research is the study of its mechanism of action and its potential applications in other fields of research. Additionally, further studies are needed to determine its toxicity and potential adverse effects on human health.
Synthesemethoden
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- can be synthesized by reacting 2-chloro-N-((diethylcarbamoyl)methyl)aniline with acetic anhydride in the presence of a catalyst. The reaction yields Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- and acetic acid as byproducts.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds such as 2-(diethylcarbamoyl)-N-(4-methoxyphenyl)acetamide and 2-(diethylcarbamoyl)-N-(4-nitrophenyl)acetamide. These compounds have been studied for their potential use as anti-inflammatory and analgesic agents.
Eigenschaften
CAS-Nummer |
106321-35-1 |
|---|---|
Produktname |
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- |
Molekularformel |
C14H19ClN2O2 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
JYLLMBJNBRRGGA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Kanonische SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Andere CAS-Nummern |
106321-35-1 |
Synonyme |
2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)

![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)

![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)






